molecular formula C18H20ClNO2 B2660887 N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide CAS No. 292855-90-4

N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide

Cat. No.: B2660887
CAS No.: 292855-90-4
M. Wt: 317.81
InChI Key: ZUUFFGBKCGADPD-UHFFFAOYSA-N
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Description

N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide is an organic compound with the molecular formula C18H20ClNO2 and a molecular weight of 317.82 g/mol . This compound is primarily used in research settings and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide typically involves the reaction of 4-tert-butylphenol with phenyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of phenyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods

The process may include additional purification steps to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetamide group allows for unique interactions with nucleophiles and biological targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-18(2,3)13-4-8-15(9-5-13)22-16-10-6-14(7-11-16)20-17(21)12-19/h4-11H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUFFGBKCGADPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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